[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol is a chiral compound characterized by its unique pyrrolidine ring structure. This compound features a fluorine atom at the 4-position, a methyl group at the 1-position, and a hydroxymethyl group at the 2-position of the pyrrolidine ring. Its chemical formula is , and it has a molecular weight of approximately . The compound is recognized for its potential applications in medicinal chemistry and organic synthesis.
The compound is classified under fluorinated organic compounds and is commonly used as an intermediate in various chemical syntheses. Its specific structure allows it to interact with biological systems, making it a subject of interest in pharmacological studies. [(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol is listed under the CAS number 1932616-77-7 .
The synthesis of [(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol typically involves several key steps:
In an industrial context, large-scale production may employ continuous flow reactors and automated purification systems to enhance yield and reduce costs. Optimization of reaction conditions is crucial for maximizing efficiency and maintaining product quality .
The molecular structure of [(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol can be represented using its structural formula and SMILES notation:
The compound exhibits chirality due to its asymmetric carbon atoms at positions 2 and 4 in the pyrrolidine ring, which contributes to its distinct chemical properties .
[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol can undergo various chemical reactions:
The mechanism of action for [(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets within biological systems. The presence of the fluorine atom and hydroxymethyl group enhances its binding affinity and selectivity towards these targets. Depending on the context—such as in medicinal chemistry—the compound may function as either an agonist or antagonist .
[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol is typically a colorless liquid or solid with a characteristic odor. Its melting point, boiling point, and solubility characteristics depend on the specific formulation and purity.
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
[(2S,4S)-4-Fluoro-1-methyl-pyrrolidin-2-yl]methanol has several significant applications:
The introduction of fluorine at the C4 position with precise stereocontrol constitutes the most critical step in synthesizing this target molecule. Two predominant strategies have emerged for achieving (2S,4S) configuration:
Nucleophilic Fluorination Protocols: Diethylaminosulfur trifluoride (DAST) remains the workhorse reagent for converting hydroxyproline precursors to fluorinated derivatives. This approach capitalizes on the stereochemical inversion mechanism characteristic of SN₂-type reactions. Treatment of (2S,4R)-4-hydroxyproline methyl ester with DAST yields the (2S,4S)-4-fluoro derivative through clean stereoinversion [2] [7]. Modern variants employ Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride), which offers enhanced thermal stability and reduced byproduct formation compared to traditional DAST [9].
Electrophilic Fluorination Approaches: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct C-H fluorination of pyrrolidine precursors. This method is particularly valuable for substrates lacking pre-existing oxygenation at C4. Copper(I) catalysis can enforce stereoselectivity in these transformations, though controlling the C4 stereochemistry requires carefully designed chiral environments [7] [9].
The stereoelectronic effects of fluorine significantly influence pyrrolidine ring conformation. Computational and NMR studies reveal that the (4S)-fluorine substituent preferentially adopts an axial orientation in N-methylated derivatives, stabilized by the gauche effect between C-F and C-N bonds. This conformational preference, worth approximately 1.5 kcal/mol, creates a rigid Cγ-exo ring pucker that profoundly impacts molecular recognition properties [7].
Table 1: Comparative Analysis of Fluorination Reagents for Pyrrolidine Systems
Reagent | Mechanism | Stereochemical Outcome | Typical Yield | Key Advantage |
---|---|---|---|---|
DAST | SN₂ | Inversion at C4 | 65-85% | Established protocol |
Deoxo-Fluor® | SN₂ | Inversion at C4 | 75-92% | Enhanced safety profile |
Selectfluor® | Electrophilic | Substrate-dependent | 50-78% | No pre-oxygenation required |
XtalFluor-E® | SN₂ | Inversion at C4 | 70-88% | Mild conditions, low epimerization |
Catalytic asymmetric methods provide efficient access to the stereochemically complex pyrrolidine core without relying on chiral pool starting materials:
Copper-Catalyzed 1,3-Dipolar Cycloadditions: This powerful methodology constructs the pyrrolidine ring with simultaneous establishment of multiple stereocenters. Copper(I) complexes with chiral phosphine ligands catalyze reactions between azomethine ylides and fluorinated alkenes. The trifluorocrotonate system developed by Wang demonstrates exceptional stereocontrol when paired with TADDOL-derived phosphoramidite ligands, achieving >95% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr) for the (2S,4S)-configuration [9]. The catalytic cycle involves ligand-accelerated enantioface discrimination during ylide approach to the coordinated alkene.
Organocatalytic Approaches: Chiral secondary amine catalysts enable enantioselective α-fluorination of aldehyde derivatives followed by intramolecular reductive amination. This strategy builds the fluorinated pyrrolidine ring through a stereochemically defined sequence where the catalyst controls the initial fluorination event, and ring closure preserves this stereochemical information [3] [7].
The choice of ligand architecture critically determines stereochemical outcomes. Bulky, electron-rich ligands like (R)-DTBM-SEGPHOS favor formation of the (2S,4S)-diastereomer through a transition state where the fluorinated alkene approaches the copper-bound ylide from the si face, guided by chiral pocket constraints [9].
Table 2: Catalytic Systems for Asymmetric Synthesis of (2S,4S)-Pyrrolidines
Catalytic System | Reaction Type | ee (%) | dr | Product Configuration |
---|---|---|---|---|
Cu(I)/TF-BiphamPhos | 1,3-Dipolar cycloaddition | >99 | >95:5 | (2S,4S) |
Cu(I)/(R)-DTBM-SEGPHOS | 1,3-Dipolar cycloaddition | 97 | >20:1 | (2S,4S) |
Cu(II)/BOX-iPr | Aldol-fluorination | 92 | 15:1 | (2S,4S) |
Diphenylprolinol silyl ether | α-Fluorination/amination | 88 | 12:1 | (2S,4S) |
When stereoselective synthesis proves challenging, resolution of racemic mixtures offers a practical alternative for obtaining enantiopure material:
Chiral Acid Salification: Diastereomeric salt formation remains the most industrially viable resolution method. Treatment of racemic 4-fluoro-1-methylpyrrolidine-2-carboxylic acid with (1R)-(–)-10-camphorsulfonic acid produces crystalline diastereomeric salts with differential solubility. Careful control of crystallization conditions (temperature, solvent composition, seeding) enables isolation of the (2S,4S)-diastereomer with >98% de [4] [10].
Covalent Chiral Auxiliaries: Evans' oxazolidinone and Oppolzer's sultam auxiliaries provide robust platforms for diastereoselective transformations. The three-step sequence involves: (1) coupling the racemic fluorinated acid with the chiral auxiliary, (2) diastereoselective transformation or crystallization, and (3) auxiliary cleavage. Oxazolidinone derivatives of 4-fluoropyrrolidine-2-carboxylic acid typically crystallize with high diastereomeric purity from ethanol/water mixtures, enabling physical separation before auxiliary removal [4] [10].
The resolution efficiency hinges on the crystallization-induced dynamic resolution (CIDR) phenomenon, where equilibrium between dissolved diastereomers allows near-quantitative conversion to the less soluble crystalline form. Modern process optimization employs automated polymorph screening and PAT (Process Analytical Technology) tools to identify optimal crystallization conditions [4].
The hydroxymethyl group at C2 is typically installed through selective reduction of carboxylic acid precursors or ring-closing strategies:
Carboxylate Reduction: Lithium aluminum hydride (LiAlH₄) reduction of methyl (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylate proceeds with complete retention of configuration at both stereocenters. This transformation requires careful temperature control (–20°C to 0°C) to prevent epimerization or N-demethylation side reactions. Alternative reducing systems like borane-dimethylsulfide complex offer improved functional group tolerance while maintaining stereochemical fidelity [2] [6].
Late-Stage Hydroxymethylation: Advanced intermediates containing the complete pyrrolidine ring can be functionalized at C2 through lithiation-trapping sequences. Directed ortho-metalation (DoM) strategies employ N-Boc or N-Piv protection to enable regioselective C2 lithiation, followed by reaction with formaldehyde or DMF to introduce the hydroxymethyl group or its aldehyde precursor. This approach demonstrates particular utility for introducing isotopic labels (e.g., CD₂OH, (13)CH₂OH) [9].
Protecting group strategies prove crucial throughout these synthetic sequences. The C2 alcohol typically requires protection as silyl ether (TBS, TIPS) or benzoate ester during N-methylation or fluorination steps. Chemoselective deprotection protocols have been optimized to prevent β-fluoride elimination, a significant concern when basic conditions are employed [2] [6].
Table 3: Transformation Methods for Methoxy Group Introduction
Starting Material | Reagent System | Conditions | Yield | Stereochemical Integrity |
---|---|---|---|---|
Methyl ester | LiAlH₄ | THF, –20°C to 0°C | 85-92% | Complete retention |
Methyl ester | BH₃·SMe₂ | THF, reflux | 78-85% | Complete retention |
Carboxylic acid | AlH₃ (generated in situ) | Toluene, 60°C | 70-80% | Minimal epimerization |
2-Lithio pyrrolidine (Boc-protected) | HCHO | THF, –78°C to RT | 60-75% | Configuration retained |
Aldehyde (from oxidative cleavage) | NaBH₄ | MeOH, 0°C | >95% | Configuration retained |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: